Acetic Acid Sulfo- 1-Methyl Ester (CAS 63409-57-4): Comprehensive Technical Guide
Acetic Acid Sulfo- 1-Methyl Ester (CAS 63409-57-4): Comprehensive Technical Guide
Executive Summary
As an application scientist in chemical process engineering and drug development, I approach the synthesis and utilization of Acetic acid sulfo- 1-methyl ester (CAS 63409-57-4) —commonly referred to as methyl 2-sulfoacetate—not merely as a routine intermediate, but as a highly versatile building block governed by strict thermodynamic and kinetic principles. This compound is a critical precursor in the synthesis of specialized diazo compounds, advanced surfactants, and pharmaceutical intermediates.
This whitepaper provides an in-depth technical analysis of its physico-chemical properties, details self-validating protocols for its synthesis via azeotropic esterification, and explores its synthetic utility in detrifluoroacetylative diazo transfer reactions and cosmetic emulsion formulations.
Physico-Chemical Profile
Understanding the structural and thermodynamic properties of methyl 2-sulfoacetate is essential for predicting its behavior in nucleophilic substitutions and esterification equilibria. The presence of the electron-withdrawing sulfonic acid group on the alpha carbon significantly increases the acidity of the methylene protons, a feature we exploit during diazo transfer reactions.
Table 1: Quantitative Physico-Chemical Data
| Property | Value | Source |
| IUPAC Name | 2-methoxy-2-oxoethanesulfonic acid | 1 |
| CAS Registry Number | 63409-57-4 | 1 |
| Molecular Formula | C3H6O5S | 1 |
| Molecular Weight | 154.14 g/mol | 1 |
| Exact Mass | 153.993594 Da | [PubChem[2]]() |
| Topological Polar Surface Area | 89.1 Ų | [PubChem[2]]() |
| XLogP3 | -1.0 | [PubChem[2]]() |
| Complexity | 185 | 2 |
Process Engineering: Synthesis via Azeotropic Esterification
The synthesis of methyl 2-sulfoacetate from sulfoacetic acid is a classic example of an equilibrium-limited esterification. To achieve high yields, we must manipulate Le Chatelier's principle by continuously removing the water byproduct[3].
Protocol 1: Azeotropic Synthesis of Methyl 2-Sulfoacetate
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Causality & Logic: The selection of a benzene/methanol (8:2) solvent system is not arbitrary. Benzene forms a ternary azeotrope with methanol and water, allowing for the precise thermal extraction of water at a lower boiling point. The physical accumulation of water in the Dean-Stark trap serves as a real-time, self-validating indicator of reaction progression.
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Step-by-Step Methodology:
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Preparation: In a 250 mL long-neck round-bottom flask, dissolve 30 mmol (3.84 g) of sulfoacetic acid in 60 mL of the methanol-benzene mixture (2:8 v/v)[3].
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Reflux & Distillation: Attach a Dean-Stark apparatus. Reflux the solution vigorously for 8 hours to ensure complete azeotropic removal of trace water[3].
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Cooling & Filtration: Cool the reaction mixture to room temperature (20-25°C). Filter the solution to remove any unreacted solid impurities[3].
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Isolation: Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude methyl 2-sulfoacetate[3].
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Caption: Pathway from sulfoacetic acid to methyl 2-diazo-2-sulfoacetate via azeotropic esterification.
Synthetic Utility: Advanced Diazo Transfer Reactions
Methyl 2-sulfoacetate is a highly valued substrate in diazo transfer reactions, converting into methyl 2-diazo-2-sulfoacetate. This diazo compound is a versatile intermediate for cyclopropanation, C-H insertion, and Wolff rearrangements[4].
Protocol 2: Diazo Transfer via Methanesulfonyl Azide
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Causality & Logic: We utilize methanesulfonyl azide (mesyl azide) over traditional tosyl azide. Mechanistically, the mesylate anion is a superior leaving group, accelerating the collapse of the transient N-sulfonyl triazene intermediate[5]. Furthermore, the mesyl amide byproduct is highly water-soluble. This creates a self-validating purification step: a simple aqueous wash completely removes the byproduct, leaving the pure diazo compound in the organic phase[5].
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Step-by-Step Methodology:
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Enolate Formation: Dissolve methyl 2-sulfoacetate in an appropriate organic solvent and add 0.05 M K₂CO₃ buffer to deprotonate the activated methylene carbon[4].
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Azide Addition: Slowly add mesyl azide (maintaining a concentration of ≤0.5 M to minimize explosive potential)[4]. Critical Safety Control: Maintain the process temperature at ≤40°C due to the dual hazards of diazo compounds and azide reagents[4].
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Reaction Monitoring: Stir the reaction at room temperature. For sulfonylcarbonyls like methyl 2-sulfoacetate, extended reaction times (65-75 hours) are beneficial[4]. Monitor conversion continuously via UPLC-MS[4].
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Workup: Quench the reaction and perform an aqueous extraction. The water-soluble mesyl amide partitions into the aqueous phase, isolating the target methyl 2-diazo-2-sulfoacetate in the organic layer[5].
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Applications in Material Science and Cosmetic Formulations
Beyond organic synthesis, the sodium salt of this compound—Sodium methyl 2-sulfoacetate —is synthesized via direct neutralization or copper-catalyzed Strecker reactions[6]. It functions as a highly effective, mild amphiphilic surfactant. In advanced cosmetic engineering, it is blended with jojoba alcohols to create high-hydration emulsions and moisturizing lotions[7].
Caption: Formulation workflow of sodium methyl 2-sulfoacetate in hydrating cosmetic emulsions.
Toxicology and Process Safety
When handling methyl 2-sulfoacetate and its derivatives, strict engineering controls are mandatory. Sulfoacetic acid derivatives are moderately toxic by ingestion and act as severe skin and eye irritants[8]. During diazo transfer applications, the use of mesyl azide introduces significant explosive hazards. Process safety protocols dictate that mesyl azide concentrations must never exceed 0.5 M in the reaction mixture, and non-sparking tools alongside explosion-proof ventilation must be utilized[4].
References
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PubChem - Acetic acid, sulfo-, 1-methyl ester | C3H6O5S | CID 12216621 Source: National Institutes of Health (NIH) URL:[Link]
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Nottingham ePrints - Synthesis of secondary amines and lactone analogues (Thesis) Source: University of Nottingham URL:[Link]
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Asian Journal of Chemistry - Preparation of Sodium Sulfonates Using Copper as Catalyst Source: Asian Pubs URL: [Link]
- Google Patents (WO2007143672A1)
Sources
- 1. Acetic acid, sulfo-, 1-methyl ester | C3H6O5S | CID 12216621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid, sulfo-, 1-methyl ester | C3H6O5S | CID 12216621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 4. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. asianpubs.org [asianpubs.org]
- 7. WO2007143672A1 - Composition comprising jojoba carboxylates in combination with jojoba alcohols, and personal care formulations comprising same - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
